The compound ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate represents a class of polysubstituted pyridines, which are of significant interest in the field of medicinal chemistry due to their potential pharmacological properties. Polysubstituted pyridines have been studied for their ability to form supramolecular aggregates through various intermolecular interactions, such as hydrogen bonding and pi interactions, which can influence their chemical behavior and bioactivity1.
In medicinal chemistry, polysubstituted pyridines are explored for their therapeutic potential. The structural analogs of the compound have been synthesized with the expectation of exhibiting antihypertensive activity2. This suggests that ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate could also be investigated for similar pharmacological effects.
The ability of related compounds to form stable crystal structures through intermolecular interactions could be of interest in material science. These interactions may affect the compound's properties, such as solubility and stability, which are important in the development of new materials1.
The synthesis of novel pyridine derivatives, as demonstrated in the provided papers, is crucial for the development of new compounds with potential applications. The methodologies used to create these derivatives, such as reflux conditions and condensation reactions, are valuable in the field of chemical synthesis for producing a variety of compounds with diverse biological activities2.
The compound is detailed in various chemical databases and literature, including patents and product listings. It is classified as a heterocyclic compound due to its pyrazolo-pyridine structure which incorporates nitrogen atoms within its ring system. Its molecular formula is with a molecular weight of approximately 517.316 g/mol .
The synthesis of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The synthesis can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity in each step of synthesis.
The precise arrangement of atoms can be visualized in three-dimensional molecular modeling software to evaluate steric hindrance and electronic effects.
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate participates in various chemical reactions:
These reactions are essential for modifying the compound for enhanced efficacy or reduced toxicity in pharmacological applications.
As an intermediate in Apixaban synthesis, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate functions primarily as an inhibitor of factor Xa in the coagulation cascade.
The physical and chemical properties of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 517.316 g/mol |
Density | Not Available |
LogP | 3.930 |
Polar Surface Area | 73.66 Ų |
Storage Conditions | 2–8 °C |
These properties suggest moderate lipophilicity and potential for bioavailability in pharmacological applications .
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has significant applications primarily in medicinal chemistry:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: